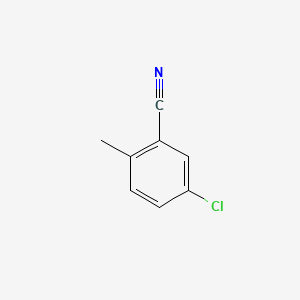

5-Chloro-2-methylbenzonitrile

描述

Historical Context and Significance of Halogenated Benzonitriles in Chemical Sciences

The journey of halogenated benzonitriles is intrinsically linked to the broader history of aromatic chemistry. The parent compound, benzonitrile (B105546), was first identified in 1844 by Hermann Fehling, who produced it through the thermal dehydration of ammonium (B1175870) benzoate. smolecule.comwikipedia.org This discovery laid the groundwork for the entire class of compounds known as nitriles. wikipedia.org

Throughout the 20th century, research into aromatic compounds expanded significantly, driven by industrial demand for new materials and molecules. The synthesis of halogenated benzonitriles began to gain prominence as chemists explored methods to functionalize aromatic rings. Early methods involved direct halogenation at high temperatures. However, the evolution of synthetic organic chemistry brought more sophisticated and precise techniques. The development of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling, and advancements in processes like catalytic ammoxidation, enabled the regioselective introduction of halogen and nitrile groups onto aromatic scaffolds.

Halogenated benzonitriles proved to be exceptionally useful intermediates. The presence of electron-withdrawing halogen and nitrile substituents activates the aromatic ring for certain reactions, such as nucleophilic aromatic substitution. This reactivity, combined with the ability of the nitrile group to be converted into other functional groups, has made these compounds staples in organic synthesis. Their significance is particularly pronounced in the development of pharmaceuticals and agrochemicals, where the inclusion of halogens can modulate a molecule's biological activity and metabolic stability. smolecule.comtcichemicals.com

Research Trajectories and Academic Relevance of 5-Chloro-2-methylbenzonitrile within Contemporary Organic Chemistry

Within the diverse family of halogenated benzonitriles, this compound stands out as a key intermediate with specific and valuable applications in modern organic chemistry. Its academic and industrial relevance stems from its utility as a precursor in the synthesis of high-value chemical entities.

Current research trajectories involving this compound are primarily focused on its application in the following areas:

Pharmaceutical Synthesis: The compound is an important intermediate in the creation of various pharmaceutical agents. chemimpex.com Researchers utilize it as a starting material for developing molecules with potential therapeutic properties, including anti-inflammatory and analgesic drugs. chemimpex.com

Agrochemical Development: In the field of agricultural science, this compound is employed in the synthesis of next-generation herbicides and pesticides. chemimpex.com Its structure contributes to the efficacy and selectivity of the final active ingredients, aiding in crop protection. chemimpex.com

Materials Science and Fine Chemicals: The compound also serves as a building block in the production of specialty chemicals, dyes, and pigments. chemimpex.com Its stability and reactivity make it a favored choice for creating complex molecules with specific desired properties for advanced materials. chemimpex.com

The academic interest in this compound is rooted in its versatile reactivity, which allows chemists to explore a wide range of chemical transformations and construct complex molecular frameworks. chemimpex.com

Properties of this compound

| Property | Value | Source |

| CAS Number | 50712-70-4 | chemimpex.comchemscene.com |

| Molecular Formula | C₈H₆ClN | chemimpex.comchemscene.comcymitquimica.comnist.gov |

| Molecular Weight | 151.59 g/mol | chemimpex.comchemscene.com |

| Synonym | 5-Chloro-o-tolunitrile | chemscene.com |

| Appearance | White to Light yellow powder to crystal | tcichemicals.com |

| Purity | >98.0% | tcichemicals.com |

| Melting Point | 43.0 to 47.0 °C | tcichemicals.com |

Structure

3D Structure

属性

IUPAC Name |

5-chloro-2-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN/c1-6-2-3-8(9)4-7(6)5-10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFBZPKYQUFLCEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90198768 | |

| Record name | 5-Chloro-2-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50712-70-4 | |

| Record name | 5-Chloro-2-methylbenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050712704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-2-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-2-methylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Chloro 2 Methylbenzonitrile

Established Synthetic Pathways from Precursors

The synthesis of 5-Chloro-2-methylbenzonitrile typically begins with precursors that already contain the methyl and nitrile groups, or precursors that allow for their introduction.

Conventional Synthetic Routes and Reaction Conditions

A primary and well-established method for synthesizing this compound involves the direct chlorination of 2-methylbenzonitrile. This electrophilic aromatic substitution reaction introduces a chlorine atom onto the benzene (B151609) ring. The conditions for this reaction are crucial for achieving the desired product with high selectivity.

Another common approach starts from 4-chloro-2-methylbenzonitrile (B1345701), which can undergo nitration followed by reduction of the resulting nitro group to an amino group, yielding 5-amino-4-chloro-2-methylbenzonitrile. acs.org While not a direct synthesis of the target compound, this demonstrates the manipulation of substituents on the chloromethylbenzonitrile scaffold.

The Sandmeyer reaction is another classic method that can be employed. This involves the diazotization of an appropriate aminomethylbenzonitrile precursor, followed by treatment with a copper(I) cyanide salt to introduce the nitrile group.

Hydrolysis of nitriles, either in acidic or basic aqueous solutions, can yield carboxylic acids. libretexts.org This highlights a potential reverse synthetic consideration where a carboxylic acid could be a precursor to the nitrile group.

A summary of conventional synthetic precursors and the target compound is presented below.

| Starting Material | Reagents | Product |

| 2-methylbenzonitrile | Cl2, Lewis Acid | This compound |

| 2-Amino-5-chlorobenzonitrile | NaNO2, H2SO4; CuCN | This compound |

| 5-Chloro-2-methylbenzaldehyde | Hydroxylamine, Dehydrating Agent | This compound |

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

Optimizing reaction parameters is critical for maximizing the yield and purity of this compound while minimizing the formation of unwanted isomers and byproducts. Key parameters that are frequently adjusted include temperature, catalyst choice, and solvent.

For the direct chlorination of 2-methylbenzonitrile, the choice of chlorinating agent and catalyst is paramount. Using a Lewis acid catalyst can help direct the incoming chlorine atom to the desired position on the aromatic ring. Temperature control is also vital to prevent over-chlorination or side reactions.

In syntheses involving multiple steps, such as those starting from precursors requiring the introduction of the nitrile group, the optimization of each step is necessary. For instance, in a Sandmeyer-type reaction, the temperature of the diazotization and the subsequent cyanation steps must be carefully controlled to ensure high yields. The purification of intermediates at each stage can also significantly reduce the formation of byproducts in the final product. researchgate.net

Novel Synthetic Approaches and Innovations

Recent research has focused on developing more sustainable and efficient methods for the synthesis of this compound and related compounds.

Exploration of Green Chemistry Principles in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. rsc.org In the context of this compound synthesis, this includes the use of less hazardous reagents, alternative solvents, and catalyst systems that can be recycled. academie-sciences.fr

One area of exploration is the use of water as a solvent, which can improve reactivity and simplify workup procedures. rsc.org While not always the "greener" option, its potential benefits are significant. rsc.org The development of solvent-free reaction conditions is another key aspect of green chemistry being investigated. academie-sciences.fr

Development of Catalytic Methods for Targeted Chlorination and Nitrile Group Introduction

Modern synthetic chemistry is increasingly reliant on the development of sophisticated catalytic methods to achieve high selectivity and efficiency.

For the chlorination step, research is ongoing to find catalysts that can direct the chlorine atom with high precision, thus avoiding the formation of isomeric impurities. Supported catalysts, such as those using activated carbon as a carrier for metal salts, have shown promise in the chlorination of benzonitriles. google.com

The introduction of the nitrile group is another area where catalytic innovation is crucial. Palladium-catalyzed cyanation reactions, for example, offer a powerful tool for this transformation. Nickel-catalyzed reactions have also been developed for the cyanation of C–N bonds using CO2/NH3 as a cyanide-free source. acs.org Furthermore, Lewis acids like InBr3 have been shown to catalyze the direct cyanation of alcohols. researchgate.net

Stereoselective Synthesis and Enantiomeric Purity Considerations

For the specific molecule this compound, which is achiral, stereoselective synthesis and enantiomeric purity are not relevant considerations. However, in the broader context of synthesizing derivatives or more complex molecules that may be chiral, these principles become critical. google.com The preparation of individual stereoisomers can be achieved through various methods, including the separation of racemic mixtures by chromatography or crystallization, the use of stereochemically pure starting materials, or through stereoselective synthesis. google.com

Continuous Flow Purification

Modern pharmaceutical and fine chemical synthesis increasingly utilizes continuous flow technologies, which integrate purification directly into the manufacturing process. researchgate.net These in-line purification methods can include:

Liquid-Liquid Extraction (LLE): In a flow system, two immiscible solvent streams can be mixed to allow for the extraction of the product into one phase and impurities into the other, followed by continuous separation. researchgate.net

Scavenger Resins: These are solid-supported reagents designed to react with and "scavenge" specific types of impurities, such as unreacted starting materials or catalyst residues. The product stream flows through a cartridge containing the resin, emerging in a purer state.

Flow-intensified Processes: By telescoping multiple reaction and purification steps, the need for isolating intermediates is eliminated, which can prevent the formation of byproducts and simplify the final workup. researchgate.net Industrial production of related benzonitriles often uses continuous flow reactors to ensure precise control over reaction conditions, leading to higher intrinsic yields and purity.

Table 3: Comparison of Purification Techniques

| Technique | Principle of Separation | Best For Removing | Grade |

|---|---|---|---|

| Recrystallization | Differential solubility in a solvent at different temperatures | Impurities with significantly different solubility profiles | Standard to High |

| Sublimation | Difference in vapor pressure | Non-volatile or low-volatility impurities | High to Ultra-High |

| Preparative HPLC | Differential partitioning between stationary and mobile phases | Structurally similar impurities, isomers | High to Research |

| Continuous Flow | Various (extraction, adsorption, reaction) | Reagents, byproducts, catalysts | High (Industrial) |

Reactivity and Mechanistic Investigations of 5 Chloro 2 Methylbenzonitrile

Electrophilic Aromatic Substitution Reactions on the Benzonitrile (B105546) Ring

The benzonitrile ring in 5-Chloro-2-methylbenzonitrile is substituted with three distinct groups: a chloro group (-Cl), a methyl group (-CH3), and a nitrile group (-CN). The outcome of electrophilic aromatic substitution (EAS) is dictated by the cumulative directing and activating/deactivating effects of these substituents. The methyl group is an activating ortho-, para-director. The chloro group is deactivating but also an ortho-, para-director. Conversely, the nitrile group is a strong deactivating, meta-director.

The positions on the aromatic ring are numbered as follows:

C1: -CN

C2: -CH3

C3: -H

C4: -H

C5: -Cl

C6: -H

The directing effects of the substituents are:

-CH3 (at C2): Directs incoming electrophiles to positions C3 and C5 (ortho) and C1 (para).

-Cl (at C5): Directs incoming electrophiles to positions C4 and C6 (ortho) and C2 (para).

-CN (at C1): Directs incoming electrophiles to positions C3 and C5 (meta).

Considering these combined influences, the most probable sites for electrophilic attack are the C3 and C6 positions, which are ortho to the activating methyl group and not sterically hindered. Position C3 is also meta to the deactivating nitrile group, making it particularly favored.

Halogenation Reactions, including Bromination

Halogenation introduces a halogen atom onto the aromatic ring. In the case of this compound, bromination is a representative example. The reaction typically requires a Lewis acid catalyst, such as iron(III) bromide (FeBr3), to polarize the bromine molecule and generate a potent electrophile. masterorganicchemistry.com Based on the directing effects, the bromine atom is expected to substitute at the most nucleophilic position. The formation of 3-Bromo-5-chloro-2-methylbenzonitrile has been documented, indicating that substitution occurs at the C3 position. sigmaaldrich.com This outcome is consistent with the directing effects, as the C3 position is ortho to the activating methyl group and meta to the deactivating nitrile group.

A related process is the bromination of 2-chlorobenzonitrile, which yields 5-bromo-2-chlorobenzonitrile. google.com This further supports the predictability of halogenation patterns on substituted benzonitriles.

Table 1: Representative Halogenation Reaction

| Starting Material | Reagents | Product | Position of Substitution |

|---|---|---|---|

| This compound | Br₂, FeBr₃ | 3-Bromo-5-chloro-2-methylbenzonitrile sigmaaldrich.com | C3 |

Nitration and Sulfonation Reactions

Nitration and sulfonation are fundamental electrophilic aromatic substitution reactions. libretexts.orgyoutube.com Nitration typically involves a mixture of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile. youtube.com For this compound, the introduction of a nitro group further deactivates the ring. Research has identified products such as 5-Chloro-2-methyl-3-nitrobenzonitrile, confirming that substitution occurs at the C3 position, guided by the existing substituents.

Sulfonation involves the use of fuming sulfuric acid (H₂SO₄ with dissolved SO₃), where SO₃ acts as the electrophile. This reaction is generally reversible. mnstate.edu The sulfonic acid group (-SO₃H) would also be expected to add at the C3 position. The compound 5-chloro-2-methylbenzenesulfonic acid is a known chemical entity.

Table 2: Nitration and Sulfonation Products

| Reaction | Reagents | Likely Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 5-Chloro-2-methyl-3-nitrobenzonitrile |

| Sulfonation | Fuming H₂SO₄ (SO₃) | 5-Chloro-2-methylbenzenesulfonic acid |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides, particularly when the aromatic ring is rendered electron-deficient by the presence of strong electron-withdrawing groups. chemistrysteps.com

Displacement of the Chlorine Atom

The chlorine atom at the C5 position of this compound can be displaced by a nucleophile. This reaction is facilitated by the presence of the electron-withdrawing nitrile group in the para position (C1). The nitrile group helps to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. nih.gov This stabilization is crucial for the reaction to proceed. chemistrysteps.comyoutube.com

Strong nucleophiles like hydroxide (B78521) ions (-OH), alkoxides (-OR), or amines (e.g., NH₃) can replace the chlorine atom. For this type of substitution to occur, the presence of one or more potent electron-withdrawing groups positioned ortho or para to the leaving group is generally required. youtube.comyoutube.com

Table 3: Predicted SNAr Reactions

| Nucleophile (Nu⁻) | Reagent Example | Predicted Product |

|---|---|---|

| Hydroxide | NaOH | 5-Hydroxy-2-methylbenzonitrile |

| Methoxide | NaOCH₃ | 5-Methoxy-2-methylbenzonitrile |

| Amide | NaNH₂ | 5-Amino-2-methylbenzonitrile |

Reactions Involving the Nitrile Functional Group

The nitrile functional group (-C≡N) exhibits its own characteristic reactivity due to the polarized triple bond and the electrophilic nature of the carbon atom. libretexts.orglibretexts.org

Hydrolysis: Nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids. chemistrysteps.comebsco.com The reaction proceeds through an amide intermediate. For this compound, hydrolysis would convert the nitrile group into a carboxylic acid group, forming 5-Chloro-2-methylbenzoic acid.

Reduction: The nitrile group can be reduced to a primary amine (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.comyoutube.com This reaction provides a route to benzylamines.

Reaction with Grignard Reagents: Nitriles react with Grignard reagents (R-MgX) to form ketones after an acidic workup. libretexts.orgyoutube.com The reaction involves the nucleophilic addition of the Grignard reagent to the nitrile carbon, followed by hydrolysis of the resulting imine intermediate. libretexts.orgchemistrysteps.com

Table 4: Reactions of the Nitrile Group

| Reaction Type | Reagents | Functional Group Transformation | Product |

|---|---|---|---|

| Acid Hydrolysis | H₃O⁺, Heat | -CN → -COOH | 5-Chloro-2-methylbenzoic acid |

| Reduction | 1. LiAlH₄ 2. H₂O | -CN → -CH₂NH₂ | (5-Chloro-2-methylphenyl)methanamine |

| Grignard Reaction | 1. CH₃MgBr 2. H₃O⁺ | -CN → -C(O)CH₃ | 1-(5-Chloro-2-methylphenyl)ethan-1-one |

Metal-Catalyzed Coupling Reactions of Halogenated Benzonitriles

The chlorine atom in this compound serves as a handle for various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions are particularly common in this context. researchgate.netdntb.gov.ua

Common cross-coupling reactions applicable to aryl chlorides include:

Suzuki Coupling: Reaction with an organoboron compound (e.g., a boronic acid) in the presence of a palladium catalyst and a base to form a new C-C bond.

Stille Coupling: Coupling with an organotin compound catalyzed by palladium.

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst and a base.

Buchwald-Hartwig Amination: A palladium-catalyzed reaction to form a C-N bond by coupling with an amine.

These reactions allow for the elaboration of the this compound scaffold, enabling the synthesis of a wide array of more complex molecules. The efficiency of these couplings can depend on the specific catalyst, ligands, and reaction conditions employed.

Table 5: Potential Metal-Catalyzed Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | General Product Structure |

|---|---|---|---|---|

| Suzuki Coupling | Ar'-B(OH)₂ | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C-C | 5-Ar'-2-methylbenzonitrile |

| Heck Coupling | H₂C=CHR | Pd catalyst, Base | C-C | 5-(CH=CHR)-2-methylbenzonitrile |

| Buchwald-Hartwig | R₂NH | Pd catalyst, Ligand, Base | C-N | 5-(NR₂)-2-methylbenzonitrile |

Cross-Coupling Reactions for the Synthesis of Advanced Derivatives

This compound serves as a versatile substrate in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures. The presence of the chloro substituent provides a reactive site for oxidative addition to a low-valent palladium catalyst, initiating the catalytic cycle. The methyl and nitrile groups, in turn, influence the electronic properties and steric hindrance of the aryl halide, which can affect reaction kinetics and product yields.

The derivatization of this compound through cross-coupling methodologies allows for the introduction of a wide array of functional groups, leading to the synthesis of biaryls, vinylarenes, and arylalkynes. These products are often intermediates in the synthesis of pharmaceuticals and other biologically active molecules. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high efficiency and selectivity in these transformations.

Investigations into Suzuki, Heck, and Sonogashira Type Couplings

The utility of this compound as a building block is prominently demonstrated through its participation in Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction facilitates the synthesis of biaryl compounds by coupling this compound with various arylboronic acids. nih.gov The reaction is typically catalyzed by a palladium complex, such as those derived from Pd(OAc)₂ or PdCl₂, in the presence of a suitable ligand and a base. The nature of the boronic acid and the reaction conditions can be tailored to achieve high yields of the desired biaryl products, which are precursors to a range of functional materials and pharmaceutical agents.

Mizoroki-Heck Reaction: The Heck reaction allows for the vinylation of this compound, producing substituted styrenes. wikipedia.orgorganic-chemistry.org This transformation involves the palladium-catalyzed coupling of the aryl chloride with an alkene in the presence of a base. wikipedia.org The reaction conditions, including the choice of palladium catalyst, ligand, and base, are critical for controlling the regioselectivity and stereoselectivity of the resulting alkene. libretexts.org

Sonogashira Coupling: For the synthesis of arylalkynes, the Sonogashira coupling is employed. wikipedia.org This reaction couples this compound with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org This method provides a direct route to substituted phenylacetylenes, which are valuable intermediates in organic synthesis.

Below is a representative table of conditions for these cross-coupling reactions, though specific yields for this compound are not widely reported in the literature, the general conditions are applicable.

| Reaction Type | Catalyst | Ligand | Base | Solvent | Typical Temperature (°C) |

| Suzuki-Miyaura | Pd(OAc)₂, PdCl₂(dppf) | PPh₃, SPhos | K₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene | 80-110 |

| Heck | Pd(OAc)₂, PdCl₂ | PPh₃, P(t-Bu)₃ | Et₃N, K₂CO₃ | DMF, NMP | 100-140 |

| Sonogashira | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | PPh₃ | Et₃N, Piperidine | THF, DMF | Room Temp - 100 |

Functional Group Transformations of the Nitrile Moiety

The nitrile group of this compound is a versatile functional handle that can be transformed into other important chemical moieties, primarily carboxylic acids and amines.

Hydrolysis to Carboxylic Acids

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. doubtnut.comstudy.comaskfilo.compearson.com This transformation converts this compound into 5-chloro-2-methylbenzoic acid, a valuable intermediate in the synthesis of various chemical compounds.

Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid. The reaction proceeds through the formation of a primary amide intermediate, which is subsequently hydrolyzed to the carboxylic acid.

Basic hydrolysis is carried out by heating the nitrile with an aqueous or alcoholic solution of a strong base, like sodium hydroxide or potassium hydroxide. This process initially forms the carboxylate salt, which upon acidification yields the final carboxylic acid.

| Condition | Reagents | Typical Temperature (°C) |

| Acidic | H₂SO₄ (aq) or HCl (aq) | 100-120 |

| Basic | NaOH (aq) or KOH (aq) | 100-120 |

Reduction to Amines

The reduction of the nitrile group in this compound yields (5-chloro-2-methylphenyl)methanamine, a primary amine that serves as a building block for more complex molecules. nih.gov Various reducing agents can be employed for this transformation.

Catalytic hydrogenation is a common method, where the nitrile is treated with hydrogen gas in the presence of a metal catalyst such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide. chemicalforums.com This method is often preferred for its clean reaction profile.

Chemical reduction can also be achieved using metal hydrides. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that readily converts nitriles to primary amines. chemicalforums.com Other borane-based reagents, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) or diisopropylaminoborane, can also be effective. nih.gov

| Method | Reagents | Solvent | Typical Conditions |

| Catalytic Hydrogenation | H₂, Raney Ni or Pd/C | Ethanol (B145695), Methanol | Elevated pressure and temperature |

| Metal Hydride Reduction | LiAlH₄ or BH₃·THF | Diethyl ether, THF | Room temperature to reflux |

| Borane-based Reduction | Diisopropylaminoborane | THF | Room temperature to reflux |

Reaction Kinetics and Thermodynamic Studies of this compound

Detailed experimental kinetic and thermodynamic studies specifically for this compound are not extensively available in the public literature. However, general principles of reaction kinetics for related cross-coupling reactions and thermodynamic properties of substituted benzonitriles can provide valuable insights.

Reaction Kinetics: The kinetics of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings, are complex and depend on several factors. dntb.gov.uaresearchgate.net These include the nature of the substrate, catalyst, ligand, base, solvent, and temperature. The rate-determining step in these catalytic cycles is often the oxidative addition of the aryl halide to the palladium(0) complex. The electronic nature of the substituents on the benzonitrile ring influences this step; electron-withdrawing groups can facilitate oxidative addition, while steric hindrance from the ortho-methyl group might slow it down. Kinetic studies of similar systems often reveal a first-order dependence on the concentration of the aryl halide and the catalyst. semanticscholar.org

Thermodynamic Studies: Thermodynamic data for this compound, such as its enthalpy of formation and Gibbs free energy of formation, are not well-documented through experimental measurements. Computational chemistry methods can be used to estimate these properties. For related substituted benzonitriles, thermodynamic parameters like the enthalpy of sublimation and solvation have been studied, providing insights into their phase transition behavior and intermolecular interactions. researchgate.netnist.govnih.gov The thermodynamic stability of this compound and its derivatives is a key factor in their synthesis and reactivity.

Below is a table of predicted thermodynamic properties for this compound from available chemical databases. It is important to note that these are calculated values and may differ from experimental data.

| Property | Predicted Value |

| Molar Mass | 151.59 g/mol |

| Boiling Point | 240-242 °C |

| Melting Point | 59-61 °C |

| LogP (Octanol/Water Partition Coefficient) | 2.89 |

Advanced Spectroscopic Characterization and Computational Studies

Vibrational Spectroscopy: FT-IR and FT-Raman Analyses

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for the characterization of molecular structures. arxiv.orgarxiv.orgcore.ac.ukresearchgate.net In conjunction with computational methods, these experimental techniques provide a comprehensive understanding of the vibrational modes of 5-Chloro-2-methylbenzonitrile. arxiv.orgarxiv.orgcore.ac.ukresearchgate.net

The FT-IR spectrum of substituted benzonitriles is typically recorded in the region of 4000–400 cm⁻¹ using a spectrometer, with the sample prepared in a KBr pellet. ijtsrd.comsemanticscholar.org FT-Raman spectra are generally recorded in the 4000–50 cm⁻¹ range for powdered samples. ijtsrd.comsemanticscholar.org

The interpretation of these spectra is facilitated by computational approaches, such as Density Functional Theory (DFT), which can predict vibrational frequencies and intensities. uonbi.ac.ke By comparing the experimental spectra with the computationally simulated spectra, a detailed assignment of the fundamental vibrational modes can be achieved. uonbi.ac.ke

C-H Vibrations: The aromatic C-H stretching vibrations are expected to appear in the range of 3100-3000 cm⁻¹. researchgate.net The methyl group (CH₃) will exhibit asymmetric and symmetric stretching vibrations typically observed between 2900 and 3000 cm⁻¹. researchgate.net In-plane and out-of-plane bending vibrations of the C-H bonds of the benzene (B151609) ring and the methyl group occur at lower frequencies.

C≡N Vibrations: The cyano group (C≡N) stretching vibration is a characteristic and strong band in the FT-IR and FT-Raman spectra of nitriles, typically appearing in the 2240–2220 cm⁻¹ region. researchgate.net This band is often intense in the Raman spectrum. researchgate.net

C-C Vibrations: The stretching vibrations of the carbon-carbon bonds within the benzene ring are expected to be observed in the 1600–1400 cm⁻¹ region.

C-Cl Vibrations: The C-Cl stretching vibration is anticipated to be found in the 800-600 cm⁻¹ range, though its exact position can be influenced by the substitution pattern on the benzene ring.

Other Vibrations: Various in-plane and out-of-plane bending and torsional modes involving the different functional groups will appear at lower wavenumbers, contributing to the fingerprint region of the spectrum.

A detailed assignment of the fundamental vibrational modes for this compound, based on data from related molecules, is presented in the table below.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretching | 3100 - 3000 |

| Asymmetric CH₃ Stretching | ~2980 |

| Symmetric CH₃ Stretching | ~2930 |

| C≡N Stretching | 2240 - 2220 |

| Aromatic C-C Stretching | 1600 - 1400 |

| CH₃ Asymmetric Bending | ~1460 |

| CH₃ Symmetric Bending | ~1380 |

| Aromatic C-H In-plane Bending | 1300 - 1000 |

| Aromatic C-H Out-of-plane Bending | 900 - 675 |

| C-Cl Stretching | 800 - 600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of organic molecules. uobasrah.edu.iq

The ¹H and ¹³C NMR spectra of this compound are predicted based on the known chemical shifts of related substituted benzonitriles. rsc.org The spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard. rsc.org

¹H NMR Spectrum: The proton NMR spectrum is expected to show signals for the aromatic protons and the methyl group protons. The aromatic region will display a complex splitting pattern due to the coupling between the non-equivalent protons on the benzene ring. The methyl group protons will appear as a singlet.

¹³C NMR Spectrum: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule, including the carbon of the cyano group, the carbons of the benzene ring, and the methyl group carbon. The chemical shifts are influenced by the electron-withdrawing effects of the chloro and cyano groups and the electron-donating effect of the methyl group.

The predicted chemical shifts for this compound are summarized in the tables below.

Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic H | 7.20 - 7.60 | Multiplet |

Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C≡N | 115 - 120 |

| Aromatic C-Cl | 130 - 135 |

| Aromatic C-CH₃ | 135 - 140 |

| Other Aromatic C | 125 - 135 |

Application of Advanced Two-Dimensional NMR Techniques

To unambiguously assign the proton and carbon signals and to confirm the molecular structure, advanced two-dimensional (2D) NMR techniques can be employed. wikipedia.org These experiments provide correlation information between different nuclei. wikipedia.org

COSY (Correlation Spectroscopy): A 2D COSY experiment would reveal the coupling relationships between the aromatic protons, helping to assign their specific positions on the benzene ring. wikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would establish the one-bond correlations between the protons and their directly attached carbon atoms, confirming the assignments made in the ¹H and ¹³C NMR spectra. wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment would show correlations between protons and carbons that are two or three bonds apart. This would be particularly useful in confirming the connectivity of the methyl and cyano groups to the benzene ring.

Through the combined application of these 2D NMR techniques, a complete and unambiguous assignment of all the proton and carbon resonances of this compound can be achieved. wikipedia.orgdiva-portal.org

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. msu.edu The absorption of UV or visible light by a molecule results in the promotion of an electron from a lower energy molecular orbital to a higher energy one. libretexts.org

For this compound, the principal electronic transitions are expected to be of the π → π* type, involving the π-electron system of the benzene ring and the cyano group. hnue.edu.vn These transitions typically give rise to strong absorption bands in the UV region of the electromagnetic spectrum. hnue.edu.vn

The UV-Vis spectrum of this compound, likely recorded in a solvent such as ethanol (B145695) or cyclohexane, is expected to exhibit one or more absorption maxima (λmax). The position and intensity of these bands are influenced by the substituents on the benzene ring. The chloro, methyl, and cyano groups can cause shifts in the absorption maxima (bathochromic or hypsochromic shifts) compared to unsubstituted benzonitrile (B105546).

Based on the electronic transitions observed for similar aromatic nitriles, the following absorption bands can be anticipated for this compound:

| Electronic Transition | Expected λmax Range (nm) |

| π → π* (Primary band) | 200 - 240 |

| π → π* (Secondary band) | 260 - 290 |

The primary π → π* transition corresponds to an excitation to a higher energy excited state and is typically more intense, while the secondary band, often showing fine structure, corresponds to an excitation to a lower energy excited state. hnue.edu.vn

Determination of Absorption Maxima and Molar Extinction Coefficients

The electronic transitions of this compound can be characterized using UV-Visible spectroscopy. The absorption of ultraviolet light by the molecule promotes electrons from lower energy molecular orbitals to higher energy ones. Due to its aromatic ring and nitrile group, the primary electronic transitions expected are π → π∗. These transitions, involving the conjugated pi-electron system of the benzene ring and the cyano group, typically occur in the UV region of the electromagnetic spectrum.

The relationship between absorbance and concentration is defined by the Beer-Lambert law, which is crucial for quantitative analysis. The molar extinction coefficient (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is a characteristic constant for a compound. While specific experimental values for the absorption maxima (λmax) and molar extinction coefficients for this compound are not detailed in readily available literature, they would be determined by measuring the absorbance of a series of solutions of known concentration in a suitable non-absorbing solvent, such as ethanol or hexane.

Electronic Band Gap Determination

The optical band gap (Eg) is a crucial parameter for understanding the electronic properties of a material, indicating the energy required to excite an electron from the valence band to the conduction band. This value can be estimated from UV-Vis absorption data using a Tauc plot. The analysis involves plotting (αhν)^(1/γ) against the photon energy (hν), where α is the absorption coefficient and γ is a factor that depends on the nature of the electronic transition. For organic molecules, direct or indirect transitions can be considered. The band gap energy is then determined by extrapolating the linear portion of the Tauc plot to the energy axis where the absorption is zero. No specific experimental band gap value for this compound has been reported in the surveyed literature.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds. For this compound (C₈H₆ClN), the molecular weight is 151.593 g/mol . nist.gov

Electron Ionization Mass Spectrometry (EI-MS) of this compound reveals a distinct molecular ion (M⁺˙) peak. A key feature is the isotopic peak pattern characteristic of a chlorine-containing compound: a peak at m/z 151 (for the ³⁵Cl isotope) and an M+2 peak at m/z 153 (for the ³⁷Cl isotope) with a relative intensity ratio of approximately 3:1. miamioh.edu

The fragmentation pattern provides further structural confirmation. The molecular ion is energetically unstable and breaks down into smaller, characteristic fragment ions. uni-saarland.de Common fragmentation pathways for this compound would include the loss of small, stable neutral molecules or radicals.

Key Fragmentation Pathways:

Loss of Chlorine: Cleavage of the C-Cl bond would result in a fragment ion at m/z 116.

Loss of Methyl Radical: Loss of the methyl group (-CH₃) from the molecular ion could lead to a fragment at m/z 136.

Loss of HCN: A common fragmentation for benzonitriles is the elimination of a neutral hydrogen cyanide molecule, which would lead to a fragment ion.

The table below details the predicted collision cross-section (CCS) values for various adducts of this compound, which are useful in advanced mass spectrometry techniques like ion mobility spectrometry. uni.lu

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 152.02616 | 128.3 |

| [M+Na]⁺ | 174.00810 | 141.0 |

| [M-H]⁻ | 150.01160 | 132.3 |

| [M+NH₄]⁺ | 169.05270 | 148.8 |

| [M+K]⁺ | 189.98204 | 136.2 |

| [M]⁺ | 151.01833 | 125.4 |

X-ray Crystallography and Crystal Structure Analysis

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. However, based on a comprehensive search of the existing literature, a single-crystal structure for this compound has not been reported.

Analysis of Intermolecular Interactions via Hirshfeld Surface

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on a known crystal structure. mdpi.com The Hirshfeld surface is mapped with properties like dₙₒᵣₘ, which highlights regions of close intermolecular contact. Red spots on the dₙₒᵣₘ surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. mdpi.com

A two-dimensional fingerprint plot derived from the Hirshfeld surface quantifies the percentage contribution of different types of intermolecular contacts. For substituted benzonitriles, common interactions include H···H, C···H, and contacts involving the substituents. For example, in a study of 2-iodo-4-(pentafluoro-λ⁶-sulfanyl)benzonitrile, the dominant contacts were F···H (29.4%), F···I (15.8%), and F···N (11.4%). nih.gov For this compound, one would expect significant contributions from H···H, C···H, Cl···H, and N···H contacts, which would govern its crystal packing.

Quantum Chemical Calculations Utilizing Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical calculations are indispensable for predicting and understanding the molecular properties of compounds. While no specific computational studies focused solely on this compound were identified, the methodologies are well-established through research on analogous molecules like 2-amino-5-chloro benzonitrile and 2-fluoro-5-methylbenzonitrile (B33194). nih.govresearchgate.net

These studies typically employ Density Functional Theory (DFT), often with the B3LYP functional and a basis set such as 6-311++G(d,p), to perform geometry optimization. researchgate.netnih.gov This process calculates the lowest energy conformation of the molecule, providing theoretical values for bond lengths and angles that can be compared with experimental data if available.

Furthermore, DFT calculations are used to determine key electronic properties:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and electronic excitability. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is vital for predicting how the molecule will interact with other reagents.

These computational methods provide a theoretical framework that complements experimental findings, offering deep insights into the structure, stability, and reactivity of this compound at the electronic level. nrel.gov

Geometry Optimization and Prediction of Equilibrium Molecular Structure

Computational methods, particularly Density Functional Theory (DFT), are pivotal in predicting the equilibrium molecular structure of compounds like this compound. Through geometry optimization, the most stable conformation of the molecule, corresponding to the minimum energy on the potential energy surface, is determined. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles.

For related molecules, such as 2-chloro-6-methylbenzonitrile, geometry optimization has been performed using Hartree-Fock (HF) methods with basis sets like 6-311+G*. researchgate.net The results of these calculations indicate that the benzene ring may exhibit slight distortions from perfect hexagonality due to the presence of substituents. researchgate.net Similarly, studies on 2-fluoro-5-methylbenzonitrile using the B3LYP/6-311++G(d,p) level of theory have shown good agreement between optimized geometrical parameters and experimental X-ray diffraction data. niscpr.res.in

| Parameter | Bond Length (Å) - Predicted | Parameter | Bond Angle (°) - Predicted |

| C-C (ring) | 1.38 - 1.40 | C-C-C (ring) | 118 - 121 |

| C-CH3 | ~1.51 | C-C-Cl | ~120 |

| C-Cl | ~1.74 | C-C-CN | ~120 |

| C-CN | ~1.45 | C-C-H | ~120 |

| C≡N | ~1.16 | H-C-H (methyl) | ~109.5 |

Theoretical Vibrational Frequency Calculations and Validation with Experimental Data

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy, is a powerful tool for identifying the functional groups and characterizing the bonding within a molecule. The experimental spectra of this compound can be complemented and validated by theoretical vibrational frequency calculations. nist.govnist.gov These calculations are typically performed using DFT methods, such as B3LYP, with appropriate basis sets (e.g., 6-311++G(d,p)). niscpr.res.inresearchgate.net

The theoretical calculations yield harmonic vibrational frequencies, which often show systematic deviations from experimental frequencies due to the neglect of anharmonicity and the use of incomplete basis sets. Therefore, the calculated frequencies are typically scaled using a scaling factor to improve agreement with the experimental data. niscpr.res.in A detailed interpretation involves assigning each calculated vibrational mode to the corresponding experimental band based on its frequency, intensity, and potential energy distribution (PED). researchgate.net

Key vibrational modes for this compound include:

C≡N stretching: A strong, characteristic band typically observed in the 2220-2240 cm⁻¹ region. researchgate.net

C-H stretching: Aromatic C-H stretching vibrations usually appear in the 3000-3100 cm⁻¹ range, while methyl C-H stretching modes are found around 2900-3000 cm⁻¹. researchgate.net

C-C stretching: Vibrations of the aromatic ring are observed in the 1400-1600 cm⁻¹ region.

C-Cl stretching: This vibration is typically found in the lower frequency region of the spectrum.

Bending and Torsional Modes: In-plane and out-of-plane bending modes for C-H and C-C-C groups, as well as torsional modes, occur at lower wavenumbers. researchgate.net

Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies (Illustrative for a Benzonitrile Derivative)

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |

| C≡N Stretch | 2235 | 2230 |

| Aromatic C-H Stretch | 3070 | 3065 |

| CH3 Asymmetric Stretch | 2985 | 2980 |

| Aromatic C=C Stretch | 1590 | 1588 |

| Aromatic C=C Stretch | 1480 | 1475 |

| C-Cl Stretch | 750 | 745 |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Charge Transfer Properties

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important parameter that indicates the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive and easily polarizable.

For this compound, the HOMO and LUMO energy levels and their distributions can be calculated using DFT. The analysis of these orbitals reveals the sites of electrophilic and nucleophilic attack and provides insights into intramolecular charge transfer (ICT) processes. esisresearch.org The presence of the electron-withdrawing chloro and nitrile groups and the electron-donating methyl group influences the electron density distribution across the molecule. The HOMO is typically localized on the more electron-rich parts of the molecule (the aromatic ring and methyl group), while the LUMO is often centered on the electron-deficient regions (the nitrile group and the carbon atom attached to the chlorine). nih.gov This distribution facilitates charge transfer from the occupied to the unoccupied orbitals upon electronic excitation. researchgate.net

Table 3: Frontier Molecular Orbital Properties (Illustrative)

| Property | Value (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Energy Gap (ΔE) | 4.5 to 6.5 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. chemrxiv.org The MEP map is plotted on the molecule's electron density surface, using a color scale to represent different potential values. chemrxiv.org

Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. In this compound, the most negative potential is expected to be localized around the nitrogen atom of the nitrile group due to its high electronegativity and the presence of a lone pair of electrons. The region around the chlorine atom will also exhibit negative potential.

Positive Regions (Blue): These areas are electron-deficient and are favorable sites for nucleophilic attack. The hydrogen atoms of the aromatic ring and the methyl group are typically associated with positive electrostatic potential.

Neutral Regions (Green): These areas represent regions with near-zero potential.

The MEP map provides a comprehensive picture of the molecule's electronic landscape, highlighting the electron-rich and electron-poor sites, which is crucial for understanding intermolecular interactions and chemical reactivity. researchgate.netchemrxiv.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by studying intramolecular interactions, charge delocalization, and hyperconjugative effects. mpg.dewisc.edu This method analyzes the filled Lewis-type orbitals (bonds and lone pairs) and the empty non-Lewis-type orbitals (antibonding and Rydberg orbitals).

The key aspect of NBO analysis is the examination of donor-acceptor interactions between these orbitals. The stabilization energy (E(2)) associated with the delocalization of electron density from a filled donor NBO to an empty acceptor NBO is calculated using second-order perturbation theory. youtube.com Larger E(2) values indicate stronger interactions, which contribute significantly to the molecule's stability.

For this compound, significant interactions would be expected, such as:

Delocalization of π-electrons from the aromatic ring (donor) to the antibonding π* orbitals of the C≡N group (acceptor).

Hyperconjugative interactions involving the lone pairs of the chlorine and nitrogen atoms with antibonding orbitals of the ring.

Interactions between the σ orbitals of the C-H bonds of the methyl group and adjacent antibonding orbitals.

NBO analysis also provides information on the hybridization of atomic orbitals and the natural atomic charges, offering a more refined picture of the charge distribution than other methods like Mulliken population analysis. esisresearch.org

Table 4: NBO Analysis - Major Donor-Acceptor Interactions (Illustrative)

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| π (C-C ring) | π* (C≡N) | > 5.0 |

| LP (Cl) | σ* (C-C ring) | > 2.0 |

| LP (N) | π* (C-C ring) | > 1.0 |

Prediction of Non-linear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer, large dipole moments, and high hyperpolarizability are candidates for non-linear optical (NLO) materials. jhuapl.edu These materials have applications in various photonic and optoelectronic technologies. Computational chemistry allows for the prediction of NLO properties, such as the first-order hyperpolarizability (β₀), which is a measure of the second-harmonic generation (SHG) efficiency of a molecule. scihorizon.com

For this compound, the presence of both electron-donating (methyl) and electron-withdrawing (chloro, nitrile) groups attached to the π-conjugated benzene ring can lead to significant NLO properties. The charge transfer from the donor to the acceptor parts of the molecule enhances the molecular polarizability and hyperpolarizability.

Quantum chemical calculations, often at the DFT level, can be used to compute the components of the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). orientjchem.org The magnitude of the total first hyperpolarizability (β_tot) is a key indicator of the NLO activity. A large β_tot value suggests that the molecule could be a promising candidate for NLO applications. scihorizon.com

Computational Studies on Thermodynamic Properties

Theoretical calculations can predict various thermodynamic properties of a molecule, such as heat capacity (C°p,m), entropy (S°m), and enthalpy (H°m), as a function of temperature. researchgate.net These properties are essential for understanding the behavior of the substance under different thermal conditions and for chemical process design.

Using the vibrational frequencies obtained from DFT calculations, statistical thermodynamics can be applied to compute these properties. The relationships between these thermodynamic functions and temperature can be established through polynomial fitting. For instance, studies on chlorobenzonitrile isomers have investigated their thermodynamic properties both experimentally and computationally to understand their stability and phase behavior. researchgate.net These calculations provide valuable data, especially when experimental measurements are difficult or unavailable.

Table 5: Calculated Thermodynamic Properties at Different Temperatures (Illustrative)

| Temperature (K) | Heat Capacity, C°p,m (J·mol⁻¹·K⁻¹) | Entropy, S°m (J·mol⁻¹·K⁻¹) | Enthalpy, H°m (kJ·mol⁻¹) |

| 298.15 | 130 - 140 | 350 - 360 | 20 - 25 |

| 500 | 190 - 200 | 430 - 440 | 50 - 55 |

| 750 | 240 - 250 | 510 - 520 | 100 - 105 |

| 1000 | 270 - 280 | 570 - 580 | 160 - 165 |

Molecular Dynamics Simulations and Solvent Effects (e.g., WaterMap analysis)

A comprehensive review of publicly accessible scientific literature and research databases reveals a notable absence of specific studies focused on the molecular dynamics (MD) simulations and detailed solvent effects, such as WaterMap analysis, for this compound. While computational methods are broadly applied in the characterization of chemical compounds, it appears that this compound has not been the subject of such specific investigations, or at least, the results of any such studies have not been published in the available scientific literature.

Molecular dynamics simulations are powerful computational tools used to model the time-dependent behavior of molecular systems, providing insights into conformational changes, intermolecular interactions, and the influence of the surrounding environment. Similarly, specialized analyses like WaterMap are employed to understand the thermodynamics of water molecules at protein-ligand interfaces, which is crucial in drug design and molecular recognition studies.

Theoretical and computational studies have been conducted on similar molecules, such as benzonitrile and its derivatives. These studies explore aspects like the impact of solvents on electronic polarizability and vibrational frequencies. For instance, research on 5-fluoro-2-methylbenzonitrile (B1332097) has utilized density functional theory (DFT) to analyze its molecular structure and vibrational spectra. However, direct extrapolation of these findings to this compound is not scientifically rigorous due to the differing electronic and steric effects of the chloro and fluoro substituents.

The lack of specific data for this compound in these advanced computational areas presents a gap in the comprehensive understanding of this molecule's behavior in solution and its dynamic properties. Such studies, were they to be conducted, would provide valuable information on its solvation thermodynamics, interaction patterns with different solvents, and its dynamic conformational landscape.

Given the absence of research in this specific area, no data tables or detailed research findings on the molecular dynamics or WaterMap analysis of this compound can be presented.

Applications in Advanced Organic Synthesis

Role as a Key Synthetic Intermediate and Building Block in Complex Molecule Construction

The utility of 5-Chloro-2-methylbenzonitrile as a foundational molecular unit is evident in its application as a key intermediate for synthesizing more elaborate chemical structures. Organic building blocks are fundamental components used for the bottom-up assembly of molecular architectures, playing a crucial role in medicinal chemistry and materials science. Derivatives of benzonitrile (B105546), particularly those with specific substitutions, are indispensable in modern chemical industries. For instance, the related compound 4-fluoro-2-methylbenzonitrile (B118529) is a critical precursor for trelagliptin (B1683223) succinate, a medication for managing type II diabetes, highlighting the importance of substituted 2-methylbenzonitrile scaffolds in pharmaceuticals. nbinno.com

The nitrile functionality is a linchpin in its synthetic utility, offering a gateway to several other important functional groups. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into a tetrazole ring, each transformation opening up new avenues for molecular elaboration. The chloro and methyl groups on the aromatic ring not only influence the reactivity of the nitrile but also serve as handles for further modifications or direct the regioselectivity of subsequent electrophilic or nucleophilic aromatic substitution reactions.

The structural framework provided by this compound is integral to the assembly of intricate and high-value molecules, particularly in the agrochemical and pharmaceutical sectors. The 5-chloro-substituted aromatic pattern is a feature in various biologically active compounds. A prominent example is the insecticide indoxacarb, where the key intermediate for the synthesis of its active (S)-enantiomer is methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate. rsc.org This underscores the value of the 5-chloro substitution pattern in constructing complex, polycyclic systems with specific stereochemistry required for biological function.

The synthesis of such complex molecules often involves a multi-step sequence where the benzonitrile derivative is introduced early on, and its functional groups are methodically transformed to build the final architecture. The inherent reactivity of the nitrile group, combined with the directing effects of the ring substituents, allows for the controlled and sequential formation of new bonds and rings.

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry. this compound is a valuable precursor for the synthesis of a wide array of heterocyclic systems. The nitrile group can participate directly in cyclization reactions or be transformed into an amine or amide that can then undergo condensation to form nitrogen-containing heterocycles. nih.govmdpi.com

A specific example involves the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives. mdpi.com In this synthesis, a related starting material, 2-amino-4-chlorophenol (B47367), undergoes a reaction that ultimately incorporates the 5-chloro-substituted phenyl ring into a pyrrolidinone heterocyclic system. mdpi.com This demonstrates how the core structure can be integrated into medicinally relevant scaffolds. The transformation of the nitrile group in this compound to an amino group would provide a direct pathway to similar synthetic strategies for creating diverse heterocyclic libraries.

Table 1: Potential Heterocyclic Systems Derived from this compound

| Precursor Functional Group (from this compound) | Reaction Type | Resulting Heterocycle Class |

| Nitrile (-CN) | Cycloaddition with azides | Tetrazoles |

| Carboxylic Acid (-COOH) (via hydrolysis) | Condensation with diamines | Benzimidazoles |

| Amine (-CH₂NH₂) (via reduction) | Condensation with dicarbonyls | Pyrroles, Pyridines |

| Amide (-CONH₂) (via partial hydrolysis) | Condensation/Cyclization | Pyrimidones, Quinazolinones |

Derivatization Strategies for Functional Materials

Beyond its role in life sciences, the derivatization of this compound is relevant to the development of advanced functional materials. The electronic properties of organic molecules are critical to their function in applications such as organic light-emitting diodes (OLEDs) and sensors. The substitution pattern on the benzonitrile core allows for the fine-tuning of these electronic properties.

For example, the analogous compound 4-fluoro-2-methylbenzonitrile is a crucial building block for creating advanced Thermally Activated Delayed Fluorescence (TADF) emitters. nbinno.com These materials are vital for improving the efficiency of OLED devices. nbinno.com The specific combination of electron-withdrawing and electron-donating groups on the aromatic ring directly influences the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is a key factor in the performance of such materials. By analogy, this compound, with its distinct electronic signature from the chloro, methyl, and nitrile groups, represents a promising scaffold for derivatization into novel organic electronic materials. Strategies would involve coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at the chloro position or transformations of the nitrile group to link the aromatic core to other electronically active moieties.

Applications in Asymmetric Synthesis

Asymmetric synthesis, the synthesis of a chiral compound in an enantiomerically enriched form, is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. While specific documented examples of this compound in asymmetric reactions are not prevalent, its structure presents significant potential for such applications.

The development of chiral catalysts and auxiliaries is a cornerstone of asymmetric synthesis. The this compound framework could be incorporated into chiral ligands for transition metal catalysts. The substituents on the ring could provide the necessary steric and electronic influence to create a chiral environment around the metal center, enabling high levels of enantioselectivity in reactions.

Furthermore, the compound itself can be a substrate in asymmetric transformations. For example, an asymmetric reduction of the nitrile group using a chiral catalyst could yield an enantiomerically enriched primary amine. This chiral amine would be a highly valuable intermediate for the synthesis of complex chiral molecules, such as the active ingredients in pharmaceuticals and agrochemicals. rsc.org The pursuit of such asymmetric transformations is a logical and important goal given the prevalence of chiral molecules in modern chemistry.

Participation in Multicomponent Reactions and Domino Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all reactants, are powerful tools for building molecular complexity efficiently. wikipedia.org Similarly, domino (or cascade) reactions involve a sequence of intramolecular transformations, triggered by a single event, that rapidly builds complex structures.

While this compound itself may not be a direct component in common MCRs like the Ugi or Passerini reactions, its derivatives are prime candidates. nih.govnih.gov For instance, hydrolysis of the nitrile to a carboxylic acid or its conversion to an isocyanide would allow it to participate directly in these classic MCRs. wikipedia.orgresearchgate.net More directly, reduction of the nitrile to the corresponding aldehyde, 5-chloro-2-methylbenzaldehyde, would provide a key carbonyl component for these reactions, enabling the rapid synthesis of complex α-acyloxy amides or bis-amides incorporating the 5-chloro-2-methylphenyl scaffold.

The presence of multiple reactive sites in derivatives of this compound also makes it an attractive substrate for designing domino reactions. For example, a reaction could be initiated at one site (e.g., the nitrile or a derivative), with subsequent intramolecular steps involving the chloro- or methyl-substituted ring to form polycyclic systems in a highly efficient manner. researchgate.net The strategic placement of functional groups makes this compound a promising starting point for the development of novel, complexity-generating cascade reactions.

Medicinal Chemistry and Biological Research Applications of 5 Chloro 2 Methylbenzonitrile Derivatives

Intermediate in Pharmaceutical Synthesis

5-Chloro-2-methylbenzonitrile serves as a crucial starting material in the synthesis of numerous pharmaceutical compounds, leveraging its reactive nitrile group and substituted benzene (B151609) ring for the construction of complex molecular architectures. A key transformation is the reduction of the nitrile group to an amine, yielding 5-chloro-2-methylaniline (B43014) (also known as 5-chloro-o-toluidine). This aniline (B41778) is a vital precursor for a variety of heterocyclic compounds with significant therapeutic potential. guidechem.com

Development of Anti-inflammatory and Analgesic Agents

Derivatives of this compound are instrumental in the development of novel anti-inflammatory and analgesic drugs. A significant application is in the synthesis of 5-chloro-2(3H)-benzoxazolone derivatives. These compounds have demonstrated notable anti-inflammatory and analgesic properties in preclinical studies. researchgate.net The synthesis of the core 5-chloro-2(3H)-benzoxazolone structure relies on the key intermediate 2-amino-4-chlorophenol (B47367). nih.gov While various synthetic routes to 2-amino-4-chlorophenol exist, a plausible pathway could involve the transformation of this compound to 5-chloro-2-methylaniline, followed by further functional group manipulations. guidechem.comquickcompany.inprepchem.comgoogle.com

In preclinical models, certain piperazine-substituted 5-chloro-2(3H)-benzoxazolone derivatives have shown significant anti-inflammatory activity in carrageenan-induced paw edema tests in mice. researchgate.net Furthermore, in analgesic assays such as the hot-plate and tail-flick tests, these derivatives exhibited considerable anti-nociceptive effects. researchgate.net

Table 1: Investigational Anti-inflammatory and Analgesic Derivatives

| Compound Class | Precursor from this compound (Plausible) | Therapeutic Target/Activity |

|---|

Synthesis of Kinase Inhibitors and G-protein-coupled Receptor (GPCR) Modulators

The structural motif derived from this compound is present in compounds designed to interact with critical signaling proteins such as kinases and G-protein-coupled receptors (GPCRs). Kinase inhibitors are a major class of targeted cancer therapies, and the development of new inhibitors is an active area of research. youtube.comchemrxiv.org Benzimidazole and benzotriazole (B28993) scaffolds, for which 5-chloro-2-methylaniline can serve as a precursor, are common cores in many kinase inhibitors. organic-chemistry.orgnih.govresearchgate.netgsconlinepress.combenthamscience.comjapsonline.com The synthesis of benzimidazoles can be achieved through the condensation of o-phenylenediamines with various reagents, and 5-chloro-2-methyl-1,2-phenylenediamine, derivable from 5-chloro-2-methylaniline, would be a key starting material for 5-chloro-substituted benzimidazoles. google.com Similarly, benzotriazoles can be synthesized from o-phenylenediamines. youtube.comgsconlinepress.comorgsyn.orgorganic-chemistry.org

GPCRs are another major class of drug targets, and allosteric modulators of these receptors are of significant interest for treating various diseases, including those of the central nervous system. organic-chemistry.orgstrath.ac.uk The development of selective GPCR modulators often involves complex heterocyclic structures, and intermediates derived from this compound can be valuable in their synthesis.

Applications in Oncology and Central Nervous System (CNS) Drug Research

In the realm of oncology, the development of targeted therapies is paramount. The role of this compound as a precursor to kinase inhibitors, as discussed previously, directly contributes to this field.

For Central Nervous System (CNS) drug research, derivatives of this compound have been explored for their potential as CNS depressants. For instance, a series of 5-chloro-5-benzylbarbiturates have been synthesized and evaluated for their in vivo tranquilizing activity in mice. guidechem.comscielo.brresearchgate.net While the reported synthesis of these barbiturates starts from aromatic aldehydes and barbituric acid, the versatile chemistry of this compound could potentially be adapted to generate suitable precursors. strath.ac.ukscielo.brmdpi.comirapa.org The search for novel CNS active drugs is ongoing, with a focus on identifying compounds with improved efficacy and safety profiles. chemicalbook.comgoogle.com

Research into Anti-Malarial Drugs and Treatments for HIV and Cancer

The quest for new treatments for infectious diseases like malaria and HIV, as well as for cancer, is a global health priority. While a direct synthetic link from this compound to currently marketed anti-malarial or anti-HIV drugs is not prominently documented in publicly available literature, its derivatives hold potential as building blocks in the synthesis of novel therapeutic agents. The synthesis of complex heterocyclic systems is a common strategy in the development of drugs for these conditions. chemrxiv.orgnih.govresearchgate.netgoogle.comsigmaaldrich.comgoogle.comresearchgate.netnih.govnih.govnih.govdrughunter.commdpi.commdpi.comchemrxiv.orgseu.edu For instance, the quinoline (B57606) core is a key feature of many antimalarial drugs, and substituted anilines are used in their synthesis. nih.gov The potential to convert this compound into various functionalized intermediates makes it a compound of interest for medicinal chemists working in these areas.

Agrochemical Development and Formulations

The utility of this compound and its derivatives extends beyond pharmaceuticals into the realm of agrochemical development, where it contributes to the creation of new herbicides and insecticides.

Contribution to Herbicides and Insecticides

In the field of herbicides, the synthesis of effective and selective weed control agents is crucial for modern agriculture. While a direct role of this compound in the synthesis of major commercial herbicides like Metamitron is not established from available synthetic routes, which typically start from benzoyl cyanide, the chemical space of benzonitrile (B105546) derivatives is actively explored for new herbicidal compounds. chemicalbook.comgoogle.comgoogle.comdcu.ie The development of novel chloroacetamide herbicides is one such area of research. researchgate.netdntb.gov.ua

In insecticide development, the synthesis of new active ingredients is driven by the need to manage insect resistance and improve safety profiles. While the provided synthesis of an insecticide candidate, NKY-312, does not appear to directly involve this compound, the structural motifs present in this starting material are relevant to the design of new insecticidal molecules. researchgate.netresearchgate.netnih.gov

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5-chloro-2-methylaniline |

| 2-amino-4-chlorophenol |

| 5-chloro-2(3H)-benzoxazolone |

| 5-chloro-5-benzylbarbiturates |

| Metamitron |

| NKY-312 |

| 5-chloro-2-methyl-1,2-phenylenediamine |

Role in the Formulation of Pesticides

While this compound itself is not typically an active ingredient in final pesticide formulations, its derivatives are crucial intermediates in the synthesis of modern agrochemicals. These intermediates are pivotal in creating more effective and selective crop protection solutions. nbinno.com The chemical structure of this compound serves as a building block for complex molecules with desired pesticidal properties.

A notable example is the synthesis of the oxadiazine insecticide, Indoxacarb. The active enantiomer, (S)-indoxacarb, is synthesized from a key intermediate derived from a related chloro-benzonitrile structure. Specifically, (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate is a critical precursor in the manufacturing process of (S)-indoxacarb, highlighting the importance of this chemical class in producing broad-spectrum insecticides. rsc.org

Furthermore, related structures such as 2-Amino-5-Chloro-3-Methylbenzoic acid serve as important intermediates for another significant insecticide, chlorantraniliprole. agropages.com The quality and purity of these agrochemical intermediates are paramount as they directly influence the efficacy, safety, and environmental profile of the final pesticide products. gugupharm.com The strategic incorporation of the chloro- and methyl- groups on the benzonitrile ring is instrumental in achieving the desired biological activity and selectivity in the resulting pesticides.

Investigation of Structure-Activity Relationships (SAR) in Derivative Design

Structure-Activity Relationship (SAR) studies are fundamental to the rational design of potent and selective drug candidates. By systematically modifying the chemical structure of a lead compound and evaluating the resulting impact on biological activity, chemists can identify key molecular features responsible for its therapeutic effects. nbinno.com For derivatives of this compound, SAR studies guide the optimization of their pharmacological profiles.